molecular formula C10H19ClO B15327093 2-(2-(Chloromethyl)pentyl)tetrahydrofuran

2-(2-(Chloromethyl)pentyl)tetrahydrofuran

Cat. No.: B15327093
M. Wt: 190.71 g/mol
InChI Key: QTLMCDDGRLBZPR-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)pentyl)tetrahydrofuran is an organic compound with the molecular formula C10H19ClO and a molecular weight of 190.71 g/mol . This compound is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a chloromethyl group attached to a pentyl chain. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethylpentane under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloromethyl group . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound is produced with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)pentyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone .

Scientific Research Applications

2-(2-(Chloromethyl)pentyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(2-(Chloromethyl)pentyl)tetrahydrofuran exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the context in which the compound is used .

Biological Activity

2-(2-(Chloromethyl)pentyl)tetrahydrofuran is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a chloromethyl group attached to a tetrahydrofuran ring. Its molecular formula is C5H11ClOC_5H_{11}ClO, indicating it contains chlorine, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that derivatives of tetrahydrofuran, including this compound, exhibit significant antibacterial properties. A study evaluated the antibacterial activity of synthesized N-substituted tetrahydrofuran derivatives against various bacterial strains. The results demonstrated that certain derivatives showed moderate to potent activity against Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)% Inhibition
5cS. aureus3285
5fE. coli1678
5eP. aeruginosa6470

Table 1: Antibacterial activity of tetrahydrofuran derivatives .

Anti-inflammatory Activity

In addition to antibacterial effects, compounds similar to tetrahydrofuran have been studied for their anti-inflammatory properties. For instance, certain tetrahydrofuran derivatives have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Other Pharmacological Effects

Tetrahydrofuran derivatives have also been investigated for their potential as antidepressants and antiviral agents. Studies suggest that these compounds may interfere with viral replication processes or modulate neurotransmitter levels, thus providing therapeutic benefits in various conditions .

Study on Antibacterial Efficacy

A specific study focused on the synthesis of N-substituted derivatives of tetrahydrofuran and their evaluation against bacterial strains. The synthesized compound 5c demonstrated moderate antibacterial activity across all tested strains, with a particular efficacy against S. aureus, showing MIC values comparable to ciprofloxacin . This highlights the potential of such compounds in developing new antibacterial agents.

Anti-inflammatory Mechanism Exploration

In another investigation, researchers explored the anti-inflammatory mechanisms of tetrahydrofuran derivatives. The study revealed that these compounds could inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-[2-(chloromethyl)pentyl]oxolane

InChI

InChI=1S/C10H19ClO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h9-10H,2-8H2,1H3

InChI Key

QTLMCDDGRLBZPR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1CCCO1)CCl

Origin of Product

United States

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